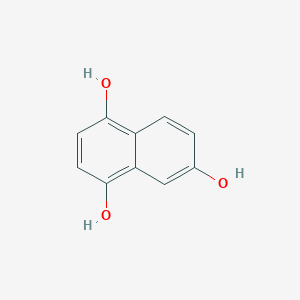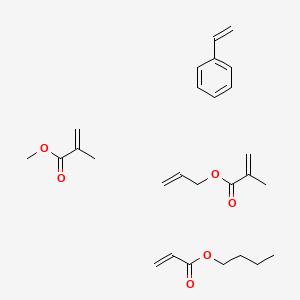
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, prop-2-enyl 2-methylprop-2-enoate, and styrene are organic compounds commonly used in various industrial applications. These compounds are known for their roles in the production of polymers, resins, and other chemical products. They possess unique chemical properties that make them valuable in different fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid and n-butanol.
Methyl 2-methylprop-2-enoate: This compound can be prepared by the esterification of methacrylic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester.
Prop-2-enyl 2-methylprop-2-enoate: This compound is synthesized through the esterification of methacrylic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst and involves similar steps as the other esterification processes.
Styrene: Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors and efficient separation techniques to ensure high purity and yield.
Methyl 2-methylprop-2-enoate: Industrial production is similar to laboratory synthesis but on a larger scale, with optimized reaction conditions and purification methods.
Prop-2-enyl 2-methylprop-2-enoate: Industrial production follows the same principles as laboratory synthesis, with a focus on maximizing yield and purity.
Styrene: Industrial production of styrene involves the use of large-scale dehydrogenation reactors and advanced separation techniques to obtain high-purity styrene.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or other oxidized derivatives.
Reduction: The major products are usually alcohols or other reduced forms.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as monomers in polymerization reactions to produce various polymers and resins.
Biology: They are used in the synthesis of biomaterials and as intermediates in the production of pharmaceuticals.
Medicine: They are used in the development of drug delivery systems and as components in medical devices.
Industry: They are used in the production of coatings, adhesives, plastics, and other industrial products.
作用机制
The mechanism of action of these compounds depends on their specific chemical properties and the reactions they undergo. For example:
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming polymers through free radical or ionic polymerization mechanisms.
Methyl 2-methylprop-2-enoate: Similar to butyl prop-2-enoate, it acts as a monomer in polymerization reactions.
Prop-2-enyl 2-methylprop-2-enoate: Also acts as a monomer in polymerization reactions.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic material.
相似化合物的比较
Similar Compounds
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.
Ethyl 2-methylprop-2-enoate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Prop-2-enyl prop-2-enoate: Similar to prop-2-enyl 2-methylprop-2-enoate but without the methyl group.
Vinyl acetate: Similar to styrene but with an acetate group instead of a phenyl group.
Uniqueness
Butyl prop-2-enoate: Unique due to its longer alkyl chain, which affects its reactivity and properties.
Methyl 2-methylprop-2-enoate: Unique due to its methyl group, which influences its reactivity and polymerization behavior.
Prop-2-enyl 2-methylprop-2-enoate: Unique due to its allyl group, which affects its reactivity and polymerization behavior.
Styrene: Unique due to its aromatic ring, which provides distinct chemical properties and reactivity.
属性
CAS 编号 |
51252-07-4 |
|---|---|
分子式 |
C27H38O6 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O2.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4-5-9-7(8)6(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,1-2,5H2,3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI 键 |
DOJLMPGHBACAEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CC1=CC=CC=C1 |
相关CAS编号 |
51252-07-4 110254-02-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


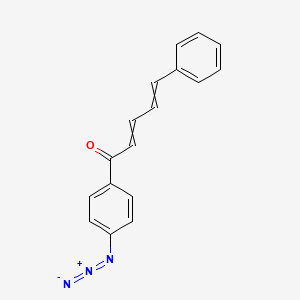
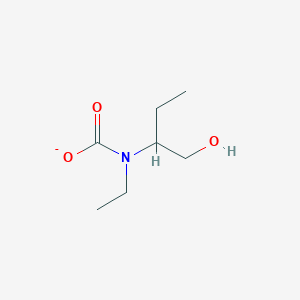
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)


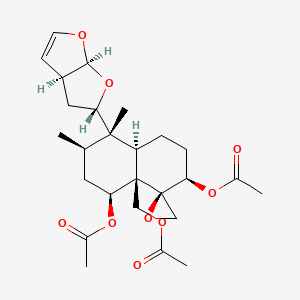
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

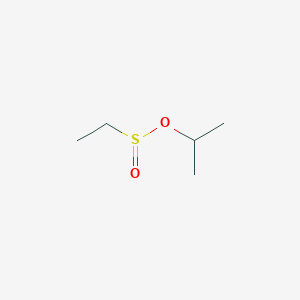
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
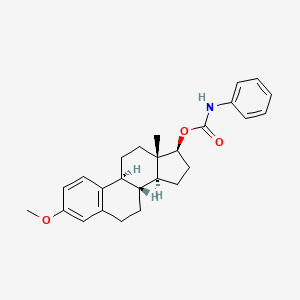
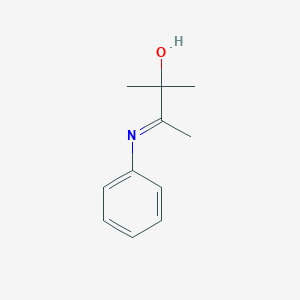
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
